4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile 4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile
Brand Name: Vulcanchem
CAS No.: 926253-88-5
VCID: VC8322314
InChI: InChI=1S/C11H9N3S/c12-6-9-3-1-8(2-4-9)5-10-7-14-11(13)15-10/h1-4,7H,5H2,(H2,13,14)
SMILES: C1=CC(=CC=C1CC2=CN=C(S2)N)C#N
Molecular Formula: C11H9N3S
Molecular Weight: 215.28 g/mol

4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile

CAS No.: 926253-88-5

Cat. No.: VC8322314

Molecular Formula: C11H9N3S

Molecular Weight: 215.28 g/mol

* For research use only. Not for human or veterinary use.

4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile - 926253-88-5

Specification

CAS No. 926253-88-5
Molecular Formula C11H9N3S
Molecular Weight 215.28 g/mol
IUPAC Name 4-[(2-amino-1,3-thiazol-5-yl)methyl]benzonitrile
Standard InChI InChI=1S/C11H9N3S/c12-6-9-3-1-8(2-4-9)5-10-7-14-11(13)15-10/h1-4,7H,5H2,(H2,13,14)
Standard InChI Key NUWMUMONNDCDEZ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC2=CN=C(S2)N)C#N
Canonical SMILES C1=CC(=CC=C1CC2=CN=C(S2)N)C#N

Introduction

Chemical Structure and Physicochemical Properties

4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile (molecular formula: C₁₁H₈N₄S) features a benzonitrile group (–C₆H₄–CN) linked via a methylene bridge (–CH₂–) to the 5-position of a 2-amino-1,3-thiazole ring. Key structural characteristics include:

  • Thiazole ring: A five-membered heterocycle containing nitrogen (N) at position 1 and sulfur (S) at position 3, with an amino (–NH₂) substituent at position 2.

  • Benzonitrile moiety: An aromatic benzene ring with an electron-withdrawing cyano (–CN) group at the para position.

The compound’s molecular weight is 228.27 g/mol, and its polar surface area (PSA) is approximately 89.6 Ų, suggesting moderate solubility in polar solvents. The electron-deficient nature of the cyano group enhances reactivity in nucleophilic substitution reactions, while the thiazole ring contributes to potential biological interactions .

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis of 4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile typically involves multi-step sequences, often leveraging intermediates common in thiazole chemistry. A plausible pathway includes:

  • Thiazole Ring Formation:

    • Reacting thiourea derivatives with α-haloketones or α-haloaldehydes via the Hantzsch thiazole synthesis. For example, 2-amino-5-(chloromethyl)thiazole may be generated from chloroacetaldehyde and thiourea.

  • Benzonitrile Functionalization:

    • Introducing the methylene bridge through alkylation of 4-cyanobenzyl bromide with the thiazole intermediate.

  • Purification:

    • Crystallization or chromatography to isolate the final product .

Process Optimization

Patent literature highlights critical factors for scalability:

  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity.

  • Catalysts: Transition metals (e.g., Pd/C) may facilitate coupling reactions.

  • Temperature control: Maintaining 60–80°C prevents side reactions such as thiazole ring decomposition .

Biological Activities and Mechanisms

Anticancer Activity

Preliminary studies on analogous compounds suggest:

  • Topoisomerase II inhibition: Intercalation into DNA-topoisomerase complexes induces apoptosis.

  • Kinase modulation: The cyano group may enhance selectivity for tyrosine kinases overexpressed in tumors .

Pharmaceutical Applications and Formulation Strategies

Drug Development

The compound’s dual functionality positions it as a versatile intermediate in:

  • Protease inhibitors: Structural analogs have been explored in HIV-1 protease inhibition.

  • Antimetabolites: Thiazole rings mimic purine bases, disrupting nucleotide synthesis .

Solid Dispersion Techniques

To address low aqueous solubility, patent methodologies recommend:

  • Carrier matrices: Microcrystalline cellulose (MCC) or hydroxypropyl methylcellulose (HPMC) enhance dissolution rates.

  • Spray-drying: Produces amorphous dispersions with improved bioavailability .

Comparative Analysis with Structural Analogues

Compound NameStructural VariationKey Differences
4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrileMethyl substitution at thiazole C4Reduced hydrogen-bonding capacity
3-[(2-Amino-thiazol-5-yl)methyl]benzonitrileMeta-substituted benzonitrileAltered electronic effects on reactivity
4-(Thiazol-5-yl)benzoic acidCarboxylic acid substituentEnhanced solubility but lower lipophilicity

The para-substituted benzonitrile in 4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile optimizes electronic effects for both synthetic versatility and target engagement compared to analogues .

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